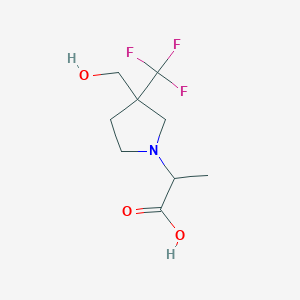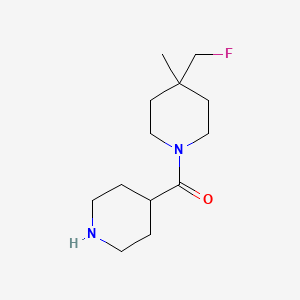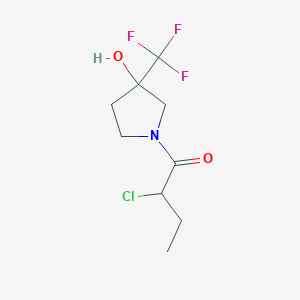
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
説明
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, or 2C-H for short, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have a variety of biological and physiological effects.
科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, characterized by a five-membered ring containing nitrogen, are extensively used in medicinal chemistry for the treatment of human diseases. These compounds are favored due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. The versatility of the pyrrolidine scaffold is evident in its role in developing novel biologically active compounds with target selectivity. Notably, the derivatives of pyrrolidine, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their significant biological activities. This underscores the potential of pyrrolidine derivatives, possibly including compounds like 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, in drug discovery and the development of new therapeutic agents with diverse biological profiles (Li Petri et al., 2021).
Interaction with Environmental Contaminants
The study of butadiene-derived hemoglobin adducts as biomarkers for the formation of individual epoxides by butadiene offers insight into how similar structures, potentially including 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, interact with biological systems. Understanding these interactions is crucial for assessing the environmental and health implications of exposure to such compounds. The detailed analysis of these interactions across species highlights the importance of evaluating the metabolic pathways and potential risks associated with exposure to novel chemical entities (Boysen et al., 2007).
Applications in Separation Technologies
The application of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, in gas–liquid chromatography for determining activity coefficients at infinite dilution showcases the potential of utilizing specific chemical structures for separation problems. This technology is relevant for the separation of hydrocarbons and could inform the use of compounds like 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one in enhancing separation processes, especially in industrial applications where the selective separation of compounds is critical (Domańska et al., 2016).
Environmental Fate and Behavior
Understanding the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for studying similar compounds. While parabens and 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one differ chemically, the methodologies used to study their biodegradability, persistence, and potential for bioaccumulation in water bodies can provide insights into the environmental impact of a wide range of compounds. The review of parabens underscores the importance of evaluating the environmental persistence and potential health risks of novel chemical compounds (Haman et al., 2015).
特性
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-6(10)7(15)14-4-3-8(16,5-14)9(11,12)13/h6,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVBCFYMQHXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



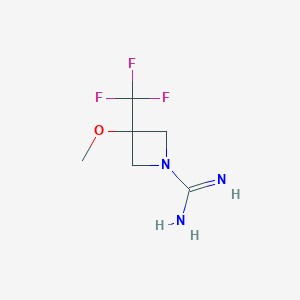
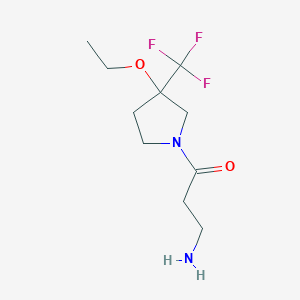
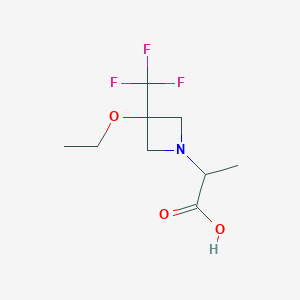

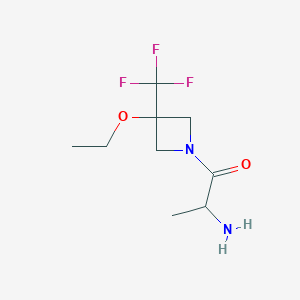
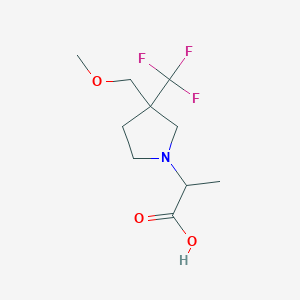

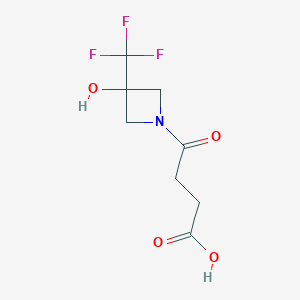

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)

